α-D-グルコース五酢酸

概要

説明

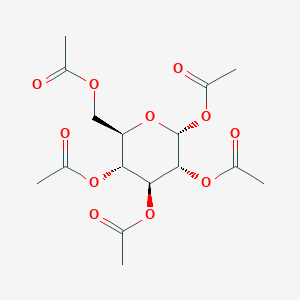

Alpha-D-Glucose pentaacetate: is a derivative of glucose where all five hydroxyl groups are acetylated. This compound is known for its role in carbohydrate chemistry and has the molecular formula C16H22O11 . It is often used as a model compound to study the stereochemistry of carbohydrates and has applications in various fields including organic synthesis and analytical chemistry .

科学的研究の応用

Alpha-D-Glucose pentaacetate is widely used in scientific research due to its versatility:

作用機序

Alpha-D-Glucose pentaacetate, also known as alpha-D-Glucopyranose, pentaacetate, is an acetylated sugar with wide applications in organic synthesis . Here is a comprehensive overview of its mechanism of action:

Target of Action

Alpha-D-Glucose pentaacetate is primarily used as a model compound to study the stereochemistry of carbohydrates

Mode of Action

The compound is used in spectroscopic techniques such as Vibrational Circular Dichroism (VCD) to study the stereochemistry of carbohydrates . It helps researchers understand how different carbohydrate structures interact with light, which can provide insights into their three-dimensional structures.

Biochemical Pathways

It has been used as a standard in the analysis of monosaccharide and polysaccharide components by gas chromatography . This allows for the identification and quantification of these components in various biological and chemical samples.

Action Environment

The action of Alpha-D-Glucose pentaacetate is influenced by the conditions under which it is used. For instance, the results of spectroscopic studies can be affected by factors such as temperature, solvent used, and concentration of the compound . It is also worth noting that the compound is stable under a variety of conditions, which makes it a useful tool in research .

生化学分析

Biochemical Properties

Alpha-D-Glucose pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to react faster with nucleophiles in the presence of Lewis acids . Despite this, its alpha anomer has shown better performance in more applications .

Cellular Effects

It has been used in studies related to the selective separation of CO2 and SO2 in supported ionic liquid membranes .

Molecular Mechanism

The molecular mechanism of Alpha-D-Glucose pentaacetate involves its interaction with biomolecules at the molecular level. For instance, it has been found that the stannic chloride-catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution is specific for the C1-acetoxy group .

Temporal Effects in Laboratory Settings

The effects of Alpha-D-Glucose pentaacetate over time in laboratory settings are subject to the conditions of the experiment. For instance, it has been used in studies related to the selective separation of CO2 and SO2 in supported ionic liquid membranes .

準備方法

Synthetic Routes and Reaction Conditions: Alpha-D-Glucose pentaacetate can be synthesized through the acetylation of D-glucose. One common method involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as zinc chloride or sodium acetate. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition .

Industrial Production Methods: In industrial settings, alpha-D-Glucose pentaacetate is often produced by dissolving mixed glucose pentaacetate in a reaction solvent and adding a catalyst at temperatures between 10°C and 120°C. The reaction is monitored and terminated by adding an alkaline neutralizing agent. The product is then purified through recrystallization .

化学反応の分析

Types of Reactions: Alpha-D-Glucose pentaacetate undergoes various chemical reactions including:

Anomerization: The conversion between alpha and beta anomers, often catalyzed by Lewis acids such as stannic chloride or titanium tetrachloride.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucose and acetic acid.

Common Reagents and Conditions:

Lewis Acids: Used in anomerization reactions to stabilize the intermediate carbonium ions.

Acids and Bases: Employed in hydrolysis reactions to remove acetyl groups.

Major Products:

D-Glucose: Formed through hydrolysis.

Acetylated Intermediates: Formed during partial hydrolysis or anomerization.

類似化合物との比較

Beta-D-Glucose pentaacetate: Another anomer of glucose pentaacetate with similar properties but different reactivity due to its beta configuration.

Alpha-D-Mannose pentaacetate: Similar in structure but derived from mannose instead of glucose.

Alpha-D-Galactose pentaacetate: Another acetylated sugar with applications in carbohydrate chemistry.

Uniqueness: Alpha-D-Glucose pentaacetate is unique due to its stability and reactivity under various conditions. Its ability to undergo anomerization and its role in stimulating insulin release make it particularly valuable in both research and industrial applications .

生物活性

Alpha-D-glucose pentaacetate (α-D-glucose pentaacetate) is an acetylated derivative of glucose that has garnered attention due to its diverse biological activities. This article explores its insulinotropic effects, antimicrobial properties, and potential applications in various fields, supported by relevant research findings and data.

1. Insulinotropic Action

Alpha-D-glucose pentaacetate exhibits significant insulinotropic activity, which refers to its ability to stimulate insulin secretion from pancreatic beta cells. Research conducted on isolated rat pancreatic islets demonstrated that:

- Metabolic Uptake : The compound is efficiently taken up and hydrolyzed, leading to an accumulation of D-glucose within the islet cells. This process suggests that α-D-glucose pentaacetate serves as a fuel source for these cells .

- Increased Metabolic Activity : The conversion of α-D-[5-3H]glucose pentaacetate to water and carbon dioxide was found to exceed that of equimolar concentrations of D-glucose, indicating a higher metabolic activity when using the ester .

- Dissociation of Responses : Notably, despite its metabolic effects, α-D-glucose pentaacetate did not significantly increase oxygen uptake in islets, suggesting a complex relationship between its metabolic and secretory actions .

2. Antimicrobial Properties

In addition to its insulinotropic effects, α-D-glucose pentaacetate has demonstrated antimicrobial activities against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against a range of bacteria including Shigella dysenteriae, Candida albicans, and Staphylococcus aureus. This broad-spectrum antimicrobial activity positions it as a potential candidate for therapeutic applications .

- Mechanism of Action : The exact mechanisms through which α-D-glucose pentaacetate exerts its antimicrobial effects are still under investigation, but it may involve disruption of microbial cell membranes or interference with metabolic processes .

3. Additional Biological Activities

Alpha-D-glucose pentaacetate has been noted for several other biological activities:

- Ovicidal Effects : It has shown ovicidal activity against agricultural pests such as Tetranychus urticae (spider mites) and whiteflies, making it a candidate for use in pest control strategies .

- Plant Growth Regulation : The compound mimics lipochitooligosaccharides (LCOs), which are involved in plant signaling pathways, thus promoting cell division and enhancing plant growth. This property suggests potential applications in agriculture as a plant growth regulator .

The synthesis of α-D-glucose pentaacetate involves various methods, typically utilizing acid catalysts. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 390.34 g/mol |

| Appearance | White crystalline powder |

| Specific Rotation | +100.0 to +103.0 |

The compound can be synthesized through acetylation processes that yield high purity products suitable for research and industrial applications .

5. Case Studies and Research Findings

Several studies have highlighted the biological activities of α-D-glucose pentaacetate:

- A study published in Diabetes examined the insulinotropic effects in detail, providing insights into the metabolic pathways involved in its action on pancreatic islets .

- Research on antimicrobial properties indicated that α-D-glucose pentaacetate could serve as an effective agent against multiple bacterial strains, supporting its potential use in clinical settings .

- Investigations into its role as a plant growth regulator have shown promising results in enhancing crop yields under specific conditions .

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883462 | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-68-2 | |

| Record name | Penta-O-acetyl-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaacetyl-alpha-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-D-Glucopyranosyl pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CS424NS93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。